Cas no 1806268-89-2 (2,5-Dichloro-3-hydroxybenzamide)
2,5-Dichloro-3-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dichloro-3-hydroxybenzamide
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- Inchi: 1S/C7H5Cl2NO2/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2,11H,(H2,10,12)
- InChI Key: GCZVDLLPGDTXFU-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C(N)=O)Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 1.7
- Topological Polar Surface Area: 63.3
2,5-Dichloro-3-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002667-250mg |
2,5-Dichloro-3-hydroxybenzamide |
1806268-89-2 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015002667-500mg |
2,5-Dichloro-3-hydroxybenzamide |
1806268-89-2 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015002667-1g |
2,5-Dichloro-3-hydroxybenzamide |
1806268-89-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
2,5-Dichloro-3-hydroxybenzamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2,5-Dichloro-3-hydroxybenzamide
Comprehensive Overview of 2,5-Dichloro-3-hydroxybenzamide (CAS No. 1806268-89-2): Properties, Applications, and Research Insights
2,5-Dichloro-3-hydroxybenzamide (CAS No. 1806268-89-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated benzamide derivative exhibits a hydroxyl group at the 3-position, which enhances its reactivity and potential for derivatization. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and enzyme inhibitors.
The compound's molecular formula, C7H5Cl2NO2, reveals a balanced hydrophobicity-hydrophilicity profile, making it valuable for drug discovery applications. Recent studies highlight its potential in addressing antibiotic resistance, a critical global health challenge. Its mechanism of action, particularly against Gram-positive bacteria, is under investigation, with preliminary data suggesting interference with bacterial cell wall synthesis pathways.
From a synthetic chemistry perspective, 2,5-Dichloro-3-hydroxybenzamide serves as a versatile building block. Its chloro substituents at positions 2 and 5 allow for selective functionalization through cross-coupling reactions, while the hydroxyl group enables further modifications via esterification or etherification. This flexibility makes it particularly valuable in combinatorial chemistry approaches for library generation.
Environmental considerations are increasingly important in chemical research, and 1806268-89-2 demonstrates favorable biodegradability characteristics compared to fully halogenated analogs. Its moderate water solubility (approximately 1.2 g/L at 25°C) and low volatility reduce bioaccumulation risks, aligning with green chemistry principles. Researchers are investigating its potential as a safer alternative to more persistent chlorinated compounds in agricultural applications.
Analytical characterization of 2,5-Dichloro-3-hydroxybenzamide typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound shows distinct UV absorption maxima at 268 nm and 310 nm, useful for quantification in complex matrices. Recent method development has focused on UPLC techniques for faster analysis with improved resolution, addressing the growing need for high-throughput screening in drug discovery pipelines.
In material science applications, the compound's ability to form stable metal complexes through its amide and hydroxyl groups is being explored. Preliminary studies suggest potential in catalytic systems and as a ligand for rare earth element separation. These applications align with current interests in sustainable technology development and critical material recovery processes.
The stability profile of CAS 1806268-89-2 under various conditions has been systematically evaluated. It demonstrates excellent thermal stability up to 180°C, with decomposition occurring only above this threshold. Photostability studies indicate moderate sensitivity to UV light, suggesting the need for protective packaging in long-term storage. These characteristics are particularly relevant for formulation scientists developing stable drug products.
Regulatory aspects of 2,5-Dichloro-3-hydroxybenzamide continue to evolve as its applications expand. Current REACH compliance data indicates no significant environmental or health concerns at typical usage levels. However, researchers are advised to monitor updates as the compound moves through various regulatory approval processes in different jurisdictions, particularly for pharmaceutical applications.
Future research directions for this compound include exploration of its structure-activity relationships in greater detail, particularly modifications to the benzamide core. Computational chemistry approaches, including molecular docking studies, are being employed to predict potential biological targets. Additionally, its potential as a fluorescence probe due to its aromatic structure is under investigation for diagnostic applications.
The commercial availability of 2,5-Dichloro-3-hydroxybenzamide has improved significantly in recent years, with multiple suppliers offering the compound at various purity grades (typically 95-99%). Pricing trends reflect growing demand, particularly from contract research organizations engaged in fragment-based drug discovery. Current market analysis suggests steady growth in consumption, particularly in the Asia-Pacific region where pharmaceutical research activity is expanding rapidly.
From a safety perspective, standard laboratory precautions are recommended when handling 1806268-89-2. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used. The compound's safety data sheet (SDS) provides detailed handling instructions, with particular attention to avoiding dust formation and ensuring adequate ventilation during weighing operations.
In conclusion, 2,5-Dichloro-3-hydroxybenzamide represents an important chemical entity with diverse applications across multiple scientific disciplines. Its unique combination of chloro and hydroxy substituents on the benzamide scaffold provides a valuable platform for further chemical exploration. As research continues to uncover new potential uses, this compound is likely to maintain its position as a valuable tool in both academic and industrial settings, particularly in addressing current challenges in medicinal chemistry and sustainable agriculture.
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